7-Chloro-1H-pyrazolo[4,3-c]pyridine 7-Chloro-1H-pyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1357946-01-0
VCID: VC0037260
InChI: InChI=1S/C6H4ClN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)
SMILES: C1=C2C=NNC2=C(C=N1)Cl
Molecular Formula: C6H4ClN3
Molecular Weight: 153.569

7-Chloro-1H-pyrazolo[4,3-c]pyridine

CAS No.: 1357946-01-0

Cat. No.: VC0037260

Molecular Formula: C6H4ClN3

Molecular Weight: 153.569

* For research use only. Not for human or veterinary use.

7-Chloro-1H-pyrazolo[4,3-c]pyridine - 1357946-01-0

Specification

CAS No. 1357946-01-0
Molecular Formula C6H4ClN3
Molecular Weight 153.569
IUPAC Name 7-chloro-1H-pyrazolo[4,3-c]pyridine
Standard InChI InChI=1S/C6H4ClN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)
Standard InChI Key APDMSWSXGSRFCJ-UHFFFAOYSA-N
SMILES C1=C2C=NNC2=C(C=N1)Cl

Introduction

Chemical Identity and Structure

Molecular Characteristics

7-Chloro-1H-pyrazolo[4,3-c]pyridine is identified by the molecular formula C6H4ClN3 with a molecular weight of 153.57 g/mol . The compound's structure consists of a fused ring system where a pyrazole ring is attached to a pyridine ring, with a chlorine atom positioned at the 7-position of the resulting bicyclic system. This arrangement creates a planar, aromatic heterocycle with multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions.

Chemical Identifiers

The compound is cataloged in chemical databases through several identifiers which facilitate consistent reference across scientific literature. These identifiers include the CAS Registry Number 1357946-01-0, PubChem CID 71307622, and the IUPAC name 7-chloro-1H-pyrazolo[4,3-c]pyridine . The standardized InChI code for this compound is InChI=1S/C6H4ClN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10), which provides a unique textual representation of the molecular structure .

Structural Features and Conformations

The compound's 2D structure reveals a planar arrangement of the fused ring system, while 3D conformational analysis demonstrates the spatial orientation of the chlorine atom and the hydrogen atoms attached to the carbon and nitrogen atoms. The presence of three nitrogen atoms in this compact molecule creates a region of high electron density, contributing to its potential for interactions with biological targets.

Physical and Chemical Properties

Physical Properties

7-Chloro-1H-pyrazolo[4,3-c]pyridine typically exists as a solid at room temperature. As a heterocyclic compound with a relatively low molecular weight, it possesses certain characteristic properties of aromatic nitrogen-containing compounds. The presence of the chlorine substituent influences its polarity, solubility profile, and intermolecular interactions.

Chemical Reactivity

The reactivity of 7-Chloro-1H-pyrazolo[4,3-c]pyridine is primarily determined by the electronic properties of the fused ring system and the presence of the chlorine substituent. The chlorine atom, being electronegative, withdraws electron density from the aromatic system, making the carbon at the 7-position susceptible to nucleophilic substitution reactions. The NH group in the pyrazole ring possesses acidic properties, allowing for deprotonation and subsequent N-alkylation reactions.

Synthesis Methods

N-Methylation Reactions

Information about related compounds suggests that 7-Chloro-1H-pyrazolo[4,3-c]pyridine can undergo N-methylation to form 7-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. This transformation typically involves treatment with a methylating agent such as methyl iodide in the presence of a base like sodium hydride, using tetrahydrofuran as a solvent and conducted under inert atmosphere conditions . This reaction occurs at the N-1 position of the pyrazole ring.

Biological Activity and Applications

Structure-Activity Relationship

The biological activity of 7-Chloro-1H-pyrazolo[4,3-c]pyridine is likely influenced by its structural features, including the position of the chlorine substituent and the arrangement of nitrogen atoms in the heterocyclic system. These features affect the compound's ability to interact with biological targets such as enzymes and receptors, potentially modulating cellular processes relevant to disease states.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 7-Chloro-1H-pyrazolo[4,3-c]pyridine have been reported in the literature, each with distinct substitution patterns that influence their chemical and biological properties. Table 1 presents a comparison of 7-Chloro-1H-pyrazolo[4,3-c]pyridine with selected structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Structural Distinction
7-Chloro-1H-pyrazolo[4,3-c]pyridineC6H4ClN3153.57Parent compound with chlorine at 7-position
3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridineC6H3BrClN3232.47Additional bromine substituent at 3-position
7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridineC7H6ClN3167.59Methyl group at N-1 position
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridineC7H6ClN3167.6Isomeric form with different ring fusion pattern

Structure-Function Relationships

Research Applications and Future Directions

Current Research Interest

The pyrazolopyridine scaffold continues to attract significant interest in medicinal chemistry research. 7-Chloro-1H-pyrazolo[4,3-c]pyridine serves as an important building block for the synthesis of more complex molecules with potential pharmacological activities. Researchers are exploring various modifications of this core structure to develop compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Emerging Applications

Recent investigations into related pyrazolopyridine compounds suggest potential applications beyond traditional medicinal chemistry. These applications may include use as chemical probes for studying biological processes, as fluorescent markers in imaging studies, or as catalysts in organic synthesis reactions. The unique electronic properties of 7-Chloro-1H-pyrazolo[4,3-c]pyridine make it a versatile compound for diverse research applications.

Future Research Opportunities

Several promising directions for future research on 7-Chloro-1H-pyrazolo[4,3-c]pyridine include:

  • Development of more efficient and selective synthetic routes

  • Comprehensive evaluation of its biological activities in various disease models

  • Exploration of structure-activity relationships through systematic derivatization

  • Investigation of potential applications in materials science and nanotechnology

  • Computational studies to predict interactions with biological targets

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